N-(3,4-dimethoxybenzyl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide
Description
N-(3,4-dimethoxybenzyl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a benzotriazinone-based carboxamide derivative characterized by a 4-oxo-1,2,3-benzotriazin-3(4H)-yl core linked to a butanamide chain substituted with a 3,4-dimethoxybenzyl group. Its synthesis typically involves multi-step reactions starting from isatin or similar precursors, followed by amidation with specific amines .
Properties
Molecular Formula |
C20H22N4O4 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide |
InChI |
InChI=1S/C20H22N4O4/c1-27-17-10-9-14(12-18(17)28-2)13-21-19(25)8-5-11-24-20(26)15-6-3-4-7-16(15)22-23-24/h3-4,6-7,9-10,12H,5,8,11,13H2,1-2H3,(H,21,25) |
InChI Key |
UUJQWNZXRACGND-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxybenzyl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide typically involves a multi-step process:
Formation of the Benzotriazine Core: The benzotriazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Butanamide Chain: The butanamide chain is introduced via a nucleophilic substitution reaction, where the benzotriazine core reacts with a suitable butanamide derivative.
Introduction of the 3,4-Dimethoxybenzyl Group: The final step involves the alkylation of the intermediate compound with 3,4-dimethoxybenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxybenzyl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(3,4-dimethoxybenzyl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Comparison with Benzotriazinone Carboxamides
The compound shares structural homology with a series of N-alkyl/phenyl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamides (e.g., 14a–14n) synthesized in . These analogs differ primarily in the substituents attached to the amide nitrogen.
Table 1: Substituent Comparison of Benzotriazinone Carboxamides
Key Findings :
- The 3,4-dimethoxybenzyl group in the target compound introduces electron-donating methoxy groups, which may improve solubility or receptor binding compared to simpler alkyl or phenyl substituents .
- Steric effects : Bulkier groups (e.g., tert-butyl in 14b) could hinder molecular flexibility, whereas the benzyl group in the target compound balances flexibility and aromatic interactions .
Comparison with Benzotriazinone-Containing Organophosphates
highlights organophosphate esters (e.g., Azinphos ethyl, Entry 404) containing the 4-oxo-1,2,3-benzotriazin-3(4H)-yl moiety.
Table 2: Functional Group and Application Comparison
| Compound | Core Structure | Functional Group | Primary Application |
|---|---|---|---|
| Target Compound | Benzotriazinone | Amide | Pharmaceutical research |
| Azinphos ethyl () | Benzotriazinone | Organophosphate ester | Pesticide |
Key Findings :
- Amide vs. Ester Linkage: The amide group in the target compound confers greater hydrolytic stability compared to the labile ester linkage in organophosphates, which are prone to degradation .
- Toxicity Profile: Organophosphates like Azinphos ethyl exhibit acetylcholinesterase inhibition, whereas carboxamides are less likely to share this mechanism due to structural differences .
Comparison with Phenethyl-Substituted Analogs
describes N-(3,4-dimethoxyphenethyl)-4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanamide, differing from the target compound by a phenethyl (CH2CH2Ph) vs. benzyl (CH2Ph) group.
Table 3: Alkyl Chain Length Impact
Key Findings :
Comparison with Other Syntheses :
Biological Activity
N-(3,4-dimethoxybenzyl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a compound of interest due to its potential biological activities. This article summarizes the available research findings on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its chemical formula and its molecular weight of 342.35 g/mol. Its structure features a benzotriazine moiety, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, derivatives containing benzotriazine have shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells by activating specific pathways such as the intrinsic apoptotic pathway and inhibiting cell proliferation markers like cyclin D1 and CDK2 .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives with similar structures exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. For example, an assessment of related oxadiazole compounds revealed effective inhibition of bacterial growth at concentrations as low as 10 µg/mL .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound may trigger apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
- Enzyme Inhibition : It potentially inhibits key enzymes involved in cancer cell metabolism and proliferation.
- DNA Interaction : The benzotriazine moiety may interact with DNA, disrupting replication and transcription processes.
Study 1: Anticancer Efficacy
A study conducted on a series of benzotriazine derivatives demonstrated that this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The IC50 value was determined to be approximately 15 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in the sub-G1 population indicative of apoptosis .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties revealed that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. The study employed both broth microdilution methods and time-kill assays to confirm these findings .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
